molecular formula C19H20F2N2O B1327202 2,4-Difluoro-3'-(4-methylpiperazinomethyl) benzophenone CAS No. 898789-31-6

2,4-Difluoro-3'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1327202
CAS No.: 898789-31-6
M. Wt: 330.4 g/mol
InChI Key: KKSJUHFRCZUQCV-UHFFFAOYSA-N
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Description

2,4-Difluoro-3’-(4-methylpiperazinomethyl) benzophenone is a versatile chemical compound known for its complex structure and diverse applications in various fields. It is characterized by the presence of two fluorine atoms, a benzophenone core, and a piperazine moiety, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include fluorinating agents, piperazine derivatives, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxidized benzophenone derivatives, while substitution reactions can produce a variety of substituted benzophenone compounds .

Scientific Research Applications

2,4-Difluoro-3’-(4-methylpiperazinomethyl) benzophenone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The fluorine atoms and piperazine moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoro-4’-(4-methylpiperazinomethyl) benzophenone
  • 3,4-Difluoro-2’-(4-methylpiperazinomethyl) benzophenone
  • 2,4-Difluoro-3’-(4-methylpiperazinomethyl) benzophenone

Uniqueness

Compared to similar compounds, 2,4-Difluoro-3’-(4-methylpiperazinomethyl) benzophenone stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. The presence of the piperazine moiety and the specific positioning of the fluorine atoms contribute to its distinct behavior in chemical reactions and biological interactions .

Properties

IUPAC Name

(2,4-difluorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O/c1-22-7-9-23(10-8-22)13-14-3-2-4-15(11-14)19(24)17-6-5-16(20)12-18(17)21/h2-6,11-12H,7-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSJUHFRCZUQCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643450
Record name (2,4-Difluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-31-6
Record name Methanone, (2,4-difluorophenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Difluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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